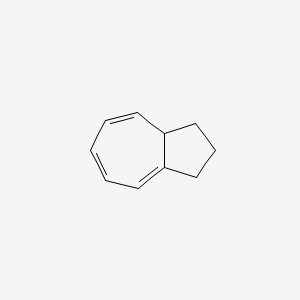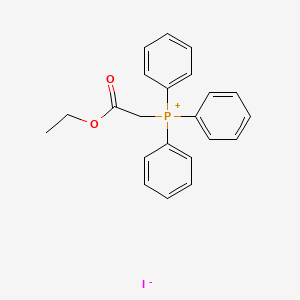
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22O2P It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to a (2-ethoxy-2-oxoethyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by the addition of iodine. The reaction proceeds as follows:
-
Reaction of Triphenylphosphine with Ethyl Bromoacetate
Reagents: Triphenylphosphine, Ethyl bromoacetate
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the reaction.
Product: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
-
Addition of Iodine
Reagents: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide, Iodine
Conditions: The bromide salt is treated with iodine to exchange the bromide ion with iodide.
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to regenerate triphenylphosphine and other products.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Triphenylphosphine and corresponding reduced products.
科学研究应用
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium chloride
Uniqueness
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the presence of the (2-ethoxy-2-oxoethyl) group provides steric and electronic effects that influence its reactivity and applications.
属性
CAS 编号 |
33696-89-8 |
|---|---|
分子式 |
C22H22IO2P |
分子量 |
476.3 g/mol |
IUPAC 名称 |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
UFRKBUBBBSDECX-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



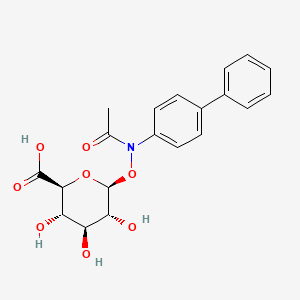
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
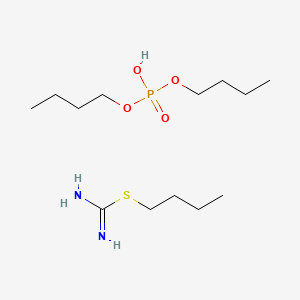
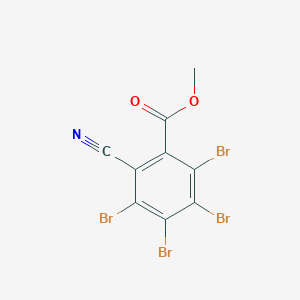
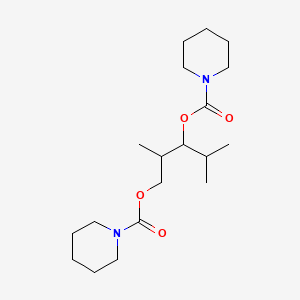
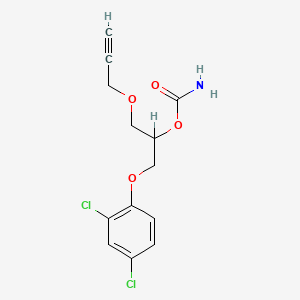
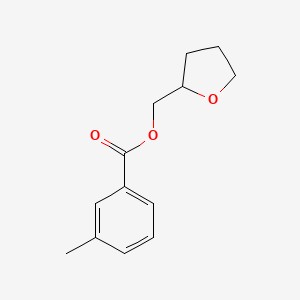
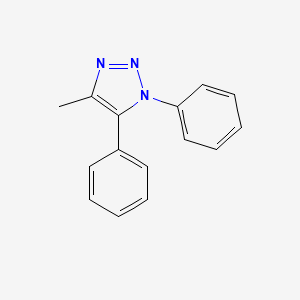
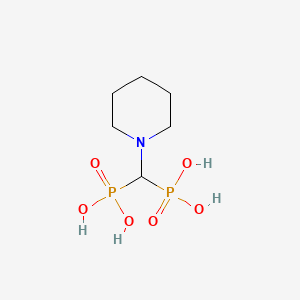
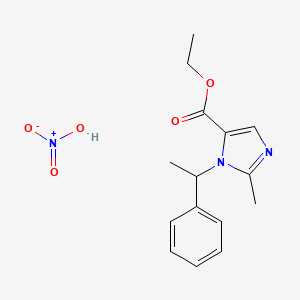
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
